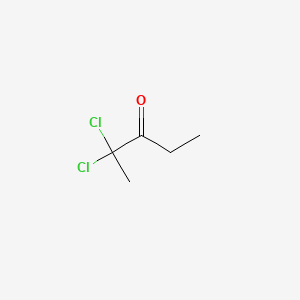

2,2-Dichloro-3-pentanone

Description

Contextual Overview of Alpha,Alpha-Dichloroketones in Organic Chemistry

Alpha,alpha-dichloroketones, also known as gem-dichloroketones, are a class of compounds featuring a carbonyl group and a gem-dihalocarbon center in a 1,2-relationship. researchgate.net This arrangement of atoms makes them highly versatile building blocks in organic synthesis. researchgate.netmdpi.com The two electron-withdrawing chlorine atoms at the alpha-position significantly enhance the electrophilic character of the adjacent carbonyl carbon. This electronic effect makes the carbonyl group highly susceptible to attack by nucleophiles.

This class of compounds is pivotal in a variety of chemical transformations. They are key substrates for creating carbon-carbon and carbon-heteroatom bonds. sci-hub.se Traditional methods for synthesizing α,α-dichloroketones often involve the direct dichlorination of a corresponding ketone using reagents like sulfuryl chloride or copper(II) chloride, or the oxydichlorination of alkynes. sci-hub.seresearchgate.netacs.org However, these methods can sometimes produce mixtures of mono- and di-chlorinated products. sci-hub.se The unique reactivity of α,α-dichloroketones allows them to be used in the synthesis of diverse structures, including heterocycles and cyclopropanes. sci-hub.se

Significance of the 2,2-Dichloro-3-Pentanone Structural Motif in Synthetic Chemistry

The this compound structure is a valuable intermediate for producing a range of organic compounds, including pharmaceuticals and agrochemicals. ontosight.ai The dichloromethyl group is a key reactive site. The chlorine atoms can act as leaving groups, and the adjacent carbonyl group can be targeted by a wide array of nucleophiles.

The synthesis of this compound can be achieved through the direct chlorination of 3-pentanone (B124093) with chlorinating agents. ontosight.ai One established method involves using sulfuryl dichloride in tetrachloromethane. lookchem.com The compound serves as a precursor for more complex molecules. For instance, it can undergo reactions that lead to the formation of heterocyclic compounds, demonstrating its utility in constructing diverse molecular frameworks. Research has shown its application in synthesizing derivatives like 1,7-dithiacycloalk-5-en-2-one through cycloenlargement reactions. colab.ws

Current Research Trajectories for this compound and Related Gem-Dichloroketones

Modern research on gem-dichloroketones like this compound is focused on developing more efficient, sustainable, and versatile synthetic methodologies. A significant trend is the move towards greener chemistry. For example, recent studies have explored the electrosynthesis of α,α-dichloroketones from alkynes using seawater as both the chlorine source and electrolyte, which avoids the need for corrosive chlorine gas or expensive reagents. acs.org This electro-oxidation strategy represents a more sustainable and milder pathway to these valuable compounds. acs.org

Another area of active investigation is the development of novel, solvent-free synthesis protocols. A recently reported method uses an excess of sulfuryl chloride for the direct dichlorination of ketones, achieving high yields without the need for catalysts or additional solvents. sci-hub.seresearchgate.net Researchers are also exploring the one-pot synthesis of gem-difunctionalized ketones from sulfoxonium ylides, which allows for the creation of dihalogenated ketones with combinations of different halogens (e.g., F, Cl, Br, I). nih.gov These advanced methods highlight a continuous effort to broaden the substrate scope and improve the reaction conditions for synthesizing and utilizing these important chemical intermediates. sci-hub.senih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

73651-50-0 |

|---|---|

Molecular Formula |

C5H8Cl2O |

Molecular Weight |

155.02 g/mol |

IUPAC Name |

2,2-dichloropentan-3-one |

InChI |

InChI=1S/C5H8Cl2O/c1-3-4(8)5(2,6)7/h3H2,1-2H3 |

InChI Key |

BMDBRMSPWDBXGN-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dichloro 3 Pentanone and Analogues

Direct Halogenation Approaches to Alpha,Alpha-Dichloroketones

Direct halogenation of a ketone at the α-position is a fundamental and widely studied transformation. wikipedia.orgpressbooks.pub This approach leverages the acidity of the α-hydrogens, which are activated by the adjacent carbonyl group. The reaction can be performed under either acidic or basic conditions, each proceeding through a distinct mechanism that influences the reaction's regioselectivity and the extent of halogenation. wikipedia.orgpressbooks.pubstackexchange.com

Acid-Catalyzed Halogenation Mechanisms via Enol Tautomerization

Under acidic conditions, the halogenation of ketones proceeds through an enol intermediate. pressbooks.publibretexts.orgmasterorganicchemistry.com The reaction is catalyzed by acid, which protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens and facilitating the formation of the enol tautomer. masterorganicchemistry.comjove.com This enol formation is typically the rate-determining step of the reaction. libretexts.orglibretexts.org

The mechanism involves three key steps:

Protonation of the Carbonyl: The carbonyl oxygen is protonated by an acid catalyst. libretexts.orgmasterorganicchemistry.com

Enol Formation: A base (often the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of a carbon-carbon double bond and the neutral enol. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Cl₂ or Br₂). masterorganicchemistry.comjove.com

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group, yielding the α-haloketone and regenerating the acid catalyst. libretexts.orgmasterorganicchemistry.com

A significant characteristic of acid-catalyzed halogenation is that the introduction of the first halogen atom deactivates the molecule toward further halogenation at the same carbon. wikipedia.orgpressbooks.pub The electron-withdrawing nature of the halogen decreases the basicity of the carbonyl oxygen, making the initial protonation step less favorable for the α-haloketone than for the starting ketone. wikipedia.orgpressbooks.pub Consequently, this method is generally more suitable for producing monohalogenated ketones, and achieving gem-dihalogenation is difficult. libretexts.orglibretexts.org

Table 1: Comparison of Acid-Catalyzed vs. Base-Promoted Halogenation

| Feature | Acid-Catalyzed Halogenation | Base-Promoted Halogenation |

|---|---|---|

| Intermediate | Enol stackexchange.comlibretexts.org | Enolate stackexchange.comlibretexts.org |

| Rate-Determining Step | Enol formation libretexts.orglibretexts.org | α-proton abstraction stackexchange.com |

| Multiple Halogenations | Difficult; first halogen is deactivating wikipedia.orgpressbooks.pub | Favored; first halogen is activating wikipedia.orgpressbooks.pubjove.com |

| Control | Good for monohalogenation libretexts.orglibretexts.org | Good for polyhalogenation (gem-dihalides) libretexts.org |

| Regioselectivity | Halogenates at the more substituted α-carbon (thermodynamic control) wikipedia.orgchemistrysteps.com | Halogenates at the less substituted α-carbon (kinetic control) wikipedia.orgstackexchange.com |

Base-Promoted Halogenation Mechanisms and Enolate Reactivity Considerations

In contrast to acidic conditions, halogenation in the presence of a base is a base-promoted process, as a full equivalent of the base is consumed. libretexts.org The mechanism proceeds through the formation of an enolate ion. pressbooks.pubjove.com A base removes an acidic α-proton to form a nucleophilic enolate, which then attacks the halogen molecule in a substitution reaction. jove.com

The key feature of base-promoted halogenation is its tendency to result in multiple halogenations. pressbooks.publibretexts.org The introduction of the first electron-withdrawing halogen atom increases the acidity of the remaining α-hydrogens on the same carbon. pressbooks.pubjove.com This makes the subsequent deprotonation by the base faster, leading to rapid successive halogenations until all α-hydrogens on that carbon are replaced. pressbooks.pubjove.com This effect makes base-promoted conditions ideal for the synthesis of gem-dihaloketones like 2,2-dichloro-3-pentanone from 3-pentanone (B124093).

Regioselectivity and Control of Multiple Halogenation in Pentanone Derivatives

The regioselectivity of ketone halogenation is highly dependent on the reaction conditions. For an unsymmetrical ketone, acid-catalyzed halogenation typically occurs at the more substituted α-carbon, as this pathway proceeds through the more stable, thermodynamically favored enol. wikipedia.orgchemistrysteps.com Conversely, base-promoted halogenation is under kinetic control; the base removes the most accessible and acidic proton, which is usually at the less sterically hindered α-carbon, to form the kinetic enolate. stackexchange.com

In the case of a symmetrical ketone like 3-pentanone, the two α-carbons are equivalent. The challenge in synthesizing this compound is to ensure that both chlorine atoms add to the same α-carbon. As discussed, base-promoted conditions are inherently suited for this purpose. Once the first chlorine is introduced to form 2-chloro-3-pentanone, the remaining proton on the C-2 carbon becomes significantly more acidic than the protons on the C-4 carbon. The base will therefore preferentially remove this proton, leading to the formation of the desired this compound. Using reagents like sulfuryl chloride (SO₂Cl₂) can facilitate this direct dichlorination. researchgate.net

Advanced Synthetic Strategies for Gem-Dichloroketones

Beyond the direct halogenation of ketones, other advanced methodologies have been developed for the synthesis of α,α-dichloroketones, often offering milder conditions or alternative starting materials.

Radical-Based Synthetic Routes to Dichloroketones

Radical-based methods provide an alternative pathway for constructing gem-α-dichloroketones. acs.orgnih.gov One such approach involves the degenerative addition transfer of a xanthate, such as (S)-[3,3-dichloro-2-oxopropyl]-O-ethyl dithiocarbonate, to an alkene. acs.orgnih.gov This method allows for the formation of the dichloroketone structure through a radical addition mechanism. These radical reactions can be advantageous for substrates that are sensitive to highly acidic or basic conditions. acs.orgnih.gov Research has also explored the use of α-(acyloxy)alkyl radicals, generated from α-(acyloxy)alkyl xanthates, which can be used in inter- and intramolecular additions to build complex ketone structures. mdpi.com

Electrocatalytic Synthesis of Alpha,Alpha-Dichloroketones from Alkynes

A modern and environmentally conscious approach to synthesizing α,α-dihaloketones is through the electrocatalytic oxyhalogenation of alkynes. ccspublishing.org.cnacs.orgnih.gov This method avoids the need for stoichiometric amounts of often toxic and expensive halogenating agents and oxidants. ccspublishing.org.cnnih.gov In this process, an electric current is used to generate the halogenating species in situ from a simple halogen source.

Recent studies have demonstrated the electrosynthesis of α,α-dichloroacetophenones and related compounds from terminal alkynes. ccspublishing.org.cn A particularly innovative strategy utilizes seawater directly as both the chlorine source and the electrolyte. acs.orgnih.govnih.gov In this system, chloride ions in the seawater are electrochemically oxidized at an anode to produce chlorine radicals (Cl•). nih.gov These radicals then trigger an oxydichlorination reaction with the alkyne, leading to the formation of the α,α-dichloroketone. nih.gov This method is not only sustainable but also highly efficient, with reported high yields and Faradaic efficiencies. acs.orgnih.gov

Table 2: Electrocatalytic Synthesis of α,α-Dichloroketones from Alkynes

| Alkyne Substrate | Catalyst/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Phenylacetylene | Constant current, KBr, H₂SO₄(aq) | α,α-Dibromoacetophenone | 83% | ccspublishing.org.cn |

| Ethynylbenzene | NiCo₂O₄ nanocone anode, Seawater | 2,2-dichloro-1-phenylethan-1-one | 81% | acs.orgnih.govnih.gov |

| 1-ethynyl-4-methoxybenzene | NiCo₂O₄ nanocone anode, Seawater | 2,2-dichloro-1-(4-methoxyphenyl)ethan-1-one | 85% | nih.gov |

Nucleophilic Addition Reactions in Gem-Dihaloketone Synthesis

The most general reaction for aldehydes and ketones is the nucleophilic addition reaction, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgfiveable.me In the context of α-halogenation, the ketone-derived enol or enolate acts as the nucleophile. The process begins with the attack of the nucleophile on the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org

Under basic conditions, a base abstracts an α-proton to form an enolate ion. This enolate is a potent nucleophile that readily attacks a halogen molecule (e.g., Cl₂). The introduction of the first halogen atom increases the acidity of the remaining α-proton on the same carbon, facilitating its removal and subsequent reaction with another halogen equivalent. This process repeats until all α-hydrogens on that carbon are replaced, leading to polyhalogenation at a single α-position, a characteristic feature of base-catalyzed halogenation of methyl ketones, known as the haloform reaction. youtube.com

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and facilitates the formation of a neutral enol intermediate. This enol, while a weaker nucleophile than an enolate, attacks the halogen. A key difference in the acid-catalyzed mechanism is that after the first halogenation, the electron-withdrawing nature of the halogen destabilizes the carbocation-like intermediate required for further enol formation on the same carbon. Consequently, the reaction tends to stop after a single halogenation or proceed at the other α-position. youtube.com However, with forcing conditions or specific reagents, dichlorination at the same carbon can be achieved.

The table below summarizes the key aspects of these nucleophilic pathways leading to α-halogenated ketones.

| Condition | Catalyst Type | Active Nucleophile | Mechanism Summary | Typical Outcome for Unsymmetric Ketones |

| Basic | Base (e.g., OH⁻) | Enolate | Rapid, successive halogenation at the most acidic/least hindered α-carbon. | Polyhalogenation at one site. |

| Acidic | Acid (e.g., H⁺) | Enol | Tautomerization to enol, which attacks the halogen. Halogenation favors the more substituted α-carbon. | Monohalogenation at the more substituted position. |

Catalytic Systems for Chemoselective Dihalogenation Protocols

Achieving chemoselective gem-dihalogenation, particularly for non-symmetric or complex ketones, requires precise control to prevent side reactions like polyhalogenation at multiple sites or reaction with other functional groups. This has led to the development of specialized catalytic systems that can direct the dihalogenation to a specific α-position with high efficiency.

Catalytic approaches offer significant advantages by operating under milder conditions and providing greater selectivity than traditional stoichiometric methods. For instance, while direct chlorination of 3-pentanone with reagents like sulfuryl dichloride can yield this compound, catalytic systems can improve yields and reduce byproducts. lookchem.com

One area of significant development is in enantioselective dihalogenation, which highlights the level of control achievable with modern catalysts. Although often applied to alkenes, the principles extend to ketone functionalization. For example, a catalytic system for dichlorination was developed using tert-butyl hypochlorite as the chlorine source in conjunction with titanium(IV) isopropoxide trichloride (ClTi(Oi-Pr)₃). This system demonstrated good yields and selectivities, showcasing the potential for metal-based catalysts to mediate challenging dihalogenation reactions. nih.gov

The choice of catalyst can dictate the regioselectivity of the halogenation. Acid-catalyzed processes generally favor halogenation at the more substituted α-carbon because they proceed through the more stable, more substituted enol intermediate. youtube.com Conversely, base-catalyzed reactions can be less selective or favor the most acidic protons. By selecting an appropriate catalytic system, chemists can steer the reaction toward the desired gem-dihalo product.

The following table presents examples of reagents and systems used in the dihalogenation of ketones, illustrating the conditions and outcomes.

| Catalyst/Reagent System | Halogen Source | Substrate Example | Reaction Conditions | Key Outcome/Yield | Reference |

| Sulfuryl dichloride | SO₂Cl₂ | 3-Pentanone | Tetrachloromethane, 3h, ambient temp. | Yields this compound. | lookchem.com |

| Titanium(IV) Isopropoxide Trichloride | tert-Butyl hypochlorite | Various olefins | Not specified for ketones, but shows high efficiency for dichlorination. | High efficiency and selectivity in dichlorination of alkenes. | nih.gov |

| Acid Catalyst (General) | Cl₂, Br₂ | Unsymmetric Ketone | Acidic medium | Preferential halogenation at the more substituted α-carbon. | Regioselective monohalogenation is favored. |

These catalytic protocols are essential for the efficient and selective synthesis of complex molecules where gem-dihaloketone moieties are required building blocks.

Reactivity and Mechanistic Investigations of 2,2 Dichloro 3 Pentanone

Nucleophilic Substitution Pathways of Alpha-Haloketones

Alpha-haloketones exhibit distinct reactivity in nucleophilic substitution reactions, largely influenced by the electronic effects of the adjacent carbonyl group. The polarity of the carbon-halogen bond is enhanced by the inductive effect of the carbonyl, which increases the electron deficiency at the α-carbon atom, making it a prime target for nucleophiles. nih.gov

The primary pathway for nucleophilic substitution in α-haloketones is the bimolecular SN2 mechanism. jove.comjove.com These reactions are characterized by a concerted, single-step process where the nucleophile attacks the electrophilic α-carbon at the same time as the halide leaving group departs. The high reactivity of α-haloketones in SN2 reactions is attributed to the stabilizing effect of the adjacent π-bond of the carbonyl group on the transition state. doubtnut.com

The choice of nucleophile is critical. Weakly basic nucleophiles are generally preferred for reactions with α-haloketones. jove.comjove.com The use of strong bases can lead to competing side reactions, most notably the formation of α-haloenolate ions, which can participate in other transformations. jove.comjove.com Computational studies have provided insight into the driving forces of these reactions, showing significant attractive interactions between the hydrogens on the α-group and the incoming nucleophile during the initial stages of the substitution. up.ac.za

| Reactant | Relative Rate of SN2 Reaction |

| n-Propyl Chloride | 1 |

| Chloroacetone (B47974) | 36,000 |

| n-Propyl Bromide | 1 |

| Bromoacetone | 100,000 |

This table illustrates the enhanced SN2 reactivity of α-haloketones compared to their corresponding alkyl halides, demonstrating the activating effect of the adjacent carbonyl group. nih.gov

Nucleophilic substitution via an SN1 pathway is highly unfavorable for α-halocarbonyl compounds, including 2,2-dichloro-3-pentanone. jove.comjove.com The SN1 mechanism proceeds through a carbocation intermediate. The formation of a carbocation on the carbon adjacent (alpha) to a carbonyl group is energetically disfavored. doubtnut.comyoutube.com This instability arises from two main factors:

Inductive Effect : The electron-withdrawing carbonyl group destabilizes the adjacent positive charge of the carbocation. youtube.com

Electrostatic Repulsion : The proximity of the positively charged carbocation to the partial positive charge on the carbonyl carbon results in significant electrostatic repulsion, further destabilizing the intermediate. jove.com

Resonance structures that might delocalize the positive charge would involve placing a positive charge on the already electron-deficient carbonyl oxygen, which is a highly unstable configuration. jove.comjove.com Consequently, the high energy of activation required to form this unstable intermediate effectively prohibits the SN1 pathway. jove.comjove.com

Reactions at the Carbonyl Center of this compound

The carbonyl group in this compound is a key site of reactivity, functioning as an electrophilic center. The two chlorine atoms on the adjacent carbon exert a strong electron-withdrawing inductive effect, which significantly increases the partial positive charge on the carbonyl carbon. This enhances its electrophilicity, making it more susceptible to nucleophilic attack compared to its non-halogenated counterpart, 3-pentanone (B124093).

Like other ketones, this compound undergoes nucleophilic addition reactions. wikipedia.orglibretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.org

The general mechanism proceeds as follows:

Nucleophilic Attack : A nucleophile (Nu⁻) adds to the carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom. libretexts.org

Protonation : The resulting negatively charged alkoxide intermediate is protonated by an acid source (like water or an added acid) to form the final alcohol product. libretexts.orglibretexts.org

Due to the enhanced electrophilicity of its carbonyl carbon, this compound is expected to be more reactive towards nucleophiles than simple ketones. youtube.com A variety of nucleophiles, such as Grignard reagents, organolithium compounds, hydrides, and cyanide, can participate in these addition reactions. wikipedia.org

The carbonyl group of this compound can be reduced to a secondary alcohol. This transformation involves the addition of two hydrogen atoms across the C=O double bond. Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction with these reagents proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

For example, the reduction of the parent compound, 3-pentanone, yields 3-pentanol. study.com By analogy, the reduction of this compound would produce 2,2-dichloro-3-pentanol.

Alternatively, under stronger reducing conditions, such as the Clemmensen reduction (using zinc amalgam, Zn(Hg), and concentrated hydrochloric acid), the carbonyl group can be completely reduced to a methylene (B1212753) (CH₂) group. doubtnut.com In the case of 3-pentanone, this reaction yields n-pentane. doubtnut.com

Transformations Involving Acidic Alpha-Hydrogens in Dichloroketones

The acidity of hydrogens on carbons alpha to a carbonyl group is a cornerstone of carbonyl chemistry. byjus.com This acidity is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate ion. libretexts.org

In the structure of this compound (CH₃CH₂C(O)CCl₂CH₃), there are two alpha-carbon positions: C2 and C4.

C2 Position : The C2 carbon is bonded to two chlorine atoms and has no alpha-hydrogens. Therefore, it cannot be deprotonated to form an enolate at this position.

C4 Position : The C4 carbon (part of the ethyl group) is bonded to two hydrogen atoms. These are alpha-hydrogens and are acidic.

Deprotonation at the C4 position by a suitable base (e.g., an alkoxide or lithium diisopropylamide, LDA) leads to the formation of a resonance-stabilized enolate. This enolate can then act as a carbon nucleophile in a variety of important carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) condensations. msu.edulibretexts.org The acidity of these alpha-hydrogens is a critical feature that allows for further functionalization of the molecule away from the dichlorinated center. libretexts.org

| Compound Type | Approximate pKa of α-Hydrogen |

| Alkane | ~50 |

| Ester | ~23-25 |

| Ketone | ~19-21 |

| Aldehyde | ~16-18 |

| β-Diketone | ~9 |

This table shows the relative acidity of α-hydrogens in various carbonyl-containing compounds compared to a standard alkane. The lower pKa value indicates higher acidity. libretexts.orgyoutube.com

Favorskii Rearrangement Mechanisms of Alpha-Haloketones

The Favorskii rearrangement is a characteristic reaction of α-haloketones, particularly those with an abstractable proton on the α'-carbon, which proceeds in the presence of a base. wikipedia.orgadichemistry.com This reaction typically yields carboxylic acid derivatives such as acids (with hydroxide), esters (with alkoxides), or amides (with amines). mychemblog.com The most widely accepted mechanism for enolizable α-haloketones involves the formation of a cyclopropanone (B1606653) intermediate. mychemblog.comalfa-chemistry.com

The process begins with the abstraction of an acidic α'-proton by a base, generating an enolate. adichemistry.com This enolate then undergoes an intramolecular nucleophilic attack on the carbon atom bearing the halogen, displacing the halide and forming a strained cyclopropanone ring. adichemistry.comyoutube.com The highly reactive carbonyl group of the cyclopropanone intermediate is then attacked by a nucleophile (the base). wikipedia.org Subsequent cleavage of the three-membered ring occurs in a way that forms the most stable carbanion, which is then protonated to yield the final rearranged product. adichemistry.comyoutube.com For cyclic α-haloketones, this rearrangement results in a ring contraction. adichemistry.com

In the case of α,α-dihaloketones or α,α'-dihaloketones, the reaction can proceed differently, often leading to the formation of α,β-unsaturated carboxylic acid derivatives. adichemistry.comalfa-chemistry.com For a substrate like this compound, which has two halogen atoms on the same α-carbon and acidic protons on the α'-carbon (C4), the reaction with a base such as sodium ethoxide would be expected to follow a similar path. An enolate is formed at C4, which could lead to a chlorinated cyclopropanone intermediate. Subsequent attack by the ethoxide and ring-opening, followed by elimination of the second chloride, would yield an α,β-unsaturated ester.

| Step | Description | Intermediate/Product |

| 1 | A base (e.g., RO⁻) abstracts an acidic proton from the α'-carbon to form an enolate. | Enolate ion |

| 2 | The enolate performs an intramolecular Sₙ2 attack, displacing a halide from the α-carbon. | Cyclopropanone intermediate |

| 3 | The nucleophilic base attacks the carbonyl carbon of the cyclopropanone. | Tetrahedral intermediate |

| 4 | The ring opens to form the more stable carbanion, which is subsequently protonated. | Carboxylic acid derivative |

Crossed Aldol Reactions Leading to Halohydrins and Oxiranes

Alpha-haloketones can participate in crossed aldol reactions with aldehydes, where the α-haloketone serves as the enolate precursor. wikipedia.org In these reactions, the initial product formed is a β-halohydrin (a compound with a halogen and a hydroxyl group on adjacent carbons). wikipedia.orgnih.gov This intermediate is often not isolated, as it can readily undergo a subsequent intramolecular reaction in the presence of a base.

The mechanism begins with the deprotonation of the α'-carbon of the α-haloketone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde. This addition step, followed by protonation, yields the halohydrin. nih.gov If a base is still present, it can deprotonate the hydroxyl group of the halohydrin, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the carbon atom bearing the halogen and displacing it via an Sₙ2 reaction. chemistrysteps.com This final step results in the formation of an oxirane (epoxide) ring. wikipedia.orgchemistrysteps.com

For this compound, a crossed aldol reaction with an aldehyde (R-CHO) would proceed by forming an enolate at the C4 position. This enolate would then attack the aldehyde to form a dichlorinated halohydrin intermediate. Treatment with a base would facilitate the subsequent intramolecular cyclization to yield a substituted oxirane.

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| α-Haloketone | Aldehyde | Halohydrin | Oxirane |

| This compound | R-CHO | 2,2-dichloro-3-hydroxy-4-methyl-3-(R)-hexan-3-one | Substituted Epoxide |

Stereochemistry of Enol Silylation and Ketonization for Alpha,Alpha'-Dichloroketones

The formation of silyl (B83357) enol ethers from ketones is a fundamental transformation that provides access to versatile synthetic intermediates. nih.gov The reaction involves treating a ketone with a silylating agent, such as a trialkylsilyl halide or triflate, in the presence of a base. scripps.edu For unsymmetrical ketones, the regioselectivity of this reaction—that is, which α-carbon forms the enol ether—is a critical consideration. The formation of the less-substituted (kinetic) silyl enol ether is often favored at low temperatures with sterically hindered bases, while the more-substituted (thermodynamic) product is favored under equilibrating conditions. scripps.edu

While the outline specifies α,α'-dichloroketones, the principles apply to α,α-dichloroketones like this compound. Silylation of this compound can only occur at the α'-carbon (C4), leading to a single regioisomeric silyl enol ether. The stereochemistry (E/Z) of the resulting double bond would be influenced by the reaction conditions and the specific silylating agent used.

Ketonization, the reverse process, involves the hydrolysis of the silyl enol ether to regenerate the ketone. This is typically achieved by treatment with an acid or a fluoride (B91410) source. This process is central to the use of silyl enol ethers as "masked" enolates, allowing them to undergo various reactions before being converted back to the carbonyl compound. nih.gov

Specialized Reaction Pathways of Alpha-Haloketones

Perkow Reaction Dynamics with Phosphites

The Perkow reaction is a notable process involving the reaction of α-haloketones with trialkyl phosphites to produce vinyl phosphates. wikipedia.org This reaction often competes with the Michaelis-Arbuzov reaction, which would instead produce a β-ketophosphonate. wikipedia.orgrsc.org The outcome of the reaction is highly dependent on the structure of the reactants and the reaction conditions.

The generally accepted mechanism for the Perkow reaction involves the initial nucleophilic attack of the phosphorus atom of the phosphite (B83602) on the carbonyl carbon of the α-haloketone. wikipedia.org This forms a zwitterionic intermediate that rearranges, eliminating the halide ion, to form an enol phosphonium (B103445) salt. A subsequent dealkylation step, where the displaced halide attacks an alkyl group on the phosphorus, yields the final dialkyl vinyl phosphate (B84403) product. wikipedia.org In contrast, the Michaelis-Arbuzov pathway involves the phosphite attacking the α-carbon bearing the halogen. rsc.org

Factors influencing the Perkow vs. Arbuzov pathways include:

Steric Hindrance: Increased steric hindrance at the α-carbon favors the Perkow reaction (attack at the less hindered carbonyl carbon).

Electrophilicity of Carbonyl: A more electrophilic carbonyl carbon promotes the Perkow pathway.

Nature of Halogen: The type of halogen can influence the reaction, though its effect is complex.

For this compound, the presence of two chlorine atoms on the α-carbon significantly increases steric hindrance and the electrophilicity of the carbonyl group, which would likely favor the Perkow reaction pathway upon treatment with a trialkyl phosphite.

| Reaction Pathway | Point of Nucleophilic Attack | Product Type |

| Perkow Reaction | Carbonyl Carbon | Vinyl Phosphate |

| Michaelis-Arbuzov Reaction | α-Carbon (Halogen-bearing) | β-Ketophosphonate |

Formation and Reactivity of Alpha-Halo Imines as Masked Ketones

Alpha-haloketones can react with primary amines to form α-halo imines. wikipedia.org This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. This reaction provides a method for protecting, or "masking," the ketone functional group. wikipedia.org

Once the α-halo imine is formed, other chemical transformations that might be incompatible with the original ketone can be carried out on other parts of the molecule. The imine group is generally less electrophilic than the parent carbonyl group and can be stable under certain reaction conditions where a ketone would react. Following these transformations, the α-halo imine can be easily hydrolyzed, typically with aqueous acid, to regenerate the original α-haloketone. wikipedia.org This "masking" strategy is a valuable tool in multi-step organic synthesis.

Reductive Dehalogenation Strategies for Haloketones

Reductive dehalogenation is the process of removing one or more halogen atoms from a molecule and replacing them with hydrogen. For α-haloketones, this reaction is a common and useful transformation that can lead to the parent ketone or to enolate intermediates that can be trapped by electrophiles. wikipedia.org

Metal-Based Reagents: Zinc dust (often as a zinc-copper couple) is a classic reagent for this purpose. Other metals and low-valent metal complexes can also be effective. wikipedia.org

Iodide-Based Systems: Reagents like hydroiodic acid (HI) or sodium iodide in the presence of an acid can effectively reduce α-haloketones. tandfonline.comtandfonline.com These methods are often mild and yield the corresponding ketones in high purity. tandfonline.com

Organometallic Reagents: Lithium dialkylcuprates can also be used to remove the halogen. wikipedia.org

The mechanism can involve either one-electron or two-electron transfer processes, depending on the reducing agent. wikipedia.org For a compound like this compound, stepwise reduction could potentially be achieved to first give 2-chloro-3-pentanone and then 3-pentanone, although controlling the reaction to stop at the monochlorinated stage can be challenging.

| Reagent/System | Conditions | Typical Outcome |

| Zn-Cu Couple | Protic Solvent | Parent Ketone |

| Aqueous 57% HI | Neat, 25°C | Parent Ketone |

| NaI / H₂SO₄ | THF or Dioxane | Parent Ketone |

| Lithium Dialkylcuprates | Ethereal Solvent | Parent Ketone |

Conversion to Unsaturated Systems via Dehydrohalogenation

The conversion of this compound to unsaturated systems is achieved through a dehydrohalogenation reaction, a type of elimination reaction where a hydrogen halide is removed from the molecule. This process is a fundamental transformation in organic synthesis, leading to the formation of valuable α,β-unsaturated ketones. These unsaturated products serve as versatile intermediates in the synthesis of more complex molecules due to the reactivity of the carbon-carbon double bond conjugated with the carbonyl group.

The dehydrohalogenation of α,α-dihalo ketones, such as this compound, is typically induced by treatment with a base. The reaction proceeds by the removal of a proton from the carbon atom adjacent to the carbonyl group (the α'-position) and the elimination of a chloride ion from the dichlorinated carbon atom, resulting in the formation of a carbon-carbon double bond.

The primary product of the dehydrohalogenation of this compound is expected to be a chlorinated α,β-unsaturated ketone, specifically 2-chloro-1-penten-3-one or 2-chloro-2-penten-3-one, depending on the reaction conditions and the regioselectivity of the elimination. The formation of these unsaturated systems introduces a valuable functional group that can participate in a variety of subsequent chemical transformations.

Mechanistically, the dehydrohalogenation of this compound can proceed through different pathways, with the E2 (elimination, bimolecular) mechanism being the most common for α-halo ketones in the presence of a strong, non-hindered base. In the E2 mechanism, the base abstracts a proton from the α'-carbon, and the elimination of the chloride ion occurs in a single, concerted step. The stereochemistry of the starting material and the steric hindrance of the base can influence the regioselectivity and stereoselectivity of the resulting alkene.

For gem-dihalo compounds, a double dehydrohalogenation can sometimes be achieved under forcing conditions with a very strong base, leading to the formation of alkynes. However, for α,α-dichloro ketones, the initial dehydrohalogenation to the α-chloro-α,β-unsaturated ketone is the more commonly observed and synthetically useful transformation.

The choice of base and reaction conditions is crucial in controlling the outcome of the dehydrohalogenation reaction. Sterically hindered bases, such as potassium tert-butoxide, may favor the formation of the less substituted (Hofmann) product, while smaller, unhindered bases like sodium hydroxide (B78521) or sodium methoxide (B1231860) tend to yield the more substituted (Zaitsev) product. The use of milder bases, such as lithium carbonate, is also common in the dehydrohalogenation of α-halo ketones to avoid side reactions. youtube.com

The following table summarizes typical bases and reaction conditions used for the dehydrohalogenation of α-halo ketones, which are applicable to the conversion of this compound to its unsaturated derivatives.

| Base | Solvent | Typical Conditions | Product Type |

| Lithium Carbonate | Dimethylformamide (DMF) | Reflux | α,β-Unsaturated Ketone |

| Sodium Methoxide | Methanol | Room Temperature to Reflux | α,β-Unsaturated Ketone |

| Triethylamine | Dichloromethane | Room Temperature to Reflux | α,β-Unsaturated Ketone |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Tetrahydrofuran (THF) | Room Temperature | α,β-Unsaturated Ketone |

| Potassium tert-Butoxide | tert-Butanol | Room Temperature | α,β-Unsaturated Ketone |

Spectroscopic and Advanced Structural Characterization of 2,2 Dichloro 3 Pentanone

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, both proton (¹H) and carbon-13 (¹³C) NMR provide detailed structural information.

Proton (¹H) NMR Elucidation of Molecular Structure

The ¹H NMR spectrum of 2,2-dichloro-3-pentanone is predicted to exhibit two distinct signals corresponding to the two types of non-equivalent protons in the molecule: the methyl protons (H-1) and the methylene (B1212753) protons of the ethyl group (H-4), along with the methyl protons of the ethyl group (H-5).

Due to the electron-withdrawing nature of the adjacent carbonyl group and the two chlorine atoms, the protons on the ethyl group are expected to be deshielded and thus appear at a lower field (higher chemical shift) compared to a simple alkane. The methyl group directly attached to the dichlorinated carbon (C-2) has no protons, and therefore, will not produce a signal in the ¹H NMR spectrum.

The expected signals can be summarized as follows:

Ethyl Group (CH₂CH₃):

The methylene protons (H-4) are adjacent to the carbonyl group, which causes a significant downfield shift. These protons are also coupled to the methyl protons (H-5), which would result in a quartet .

The methyl protons (H-5) are further from the carbonyl group and are expected to appear at a higher field (lower chemical shift) compared to the methylene protons. These protons are coupled to the methylene protons (H-4), resulting in a triplet .

Methyl Group (CH₃): The protons of the methyl group at position 1 are adjacent to a quaternary carbon bearing two chlorine atoms. This environment will also lead to a downfield shift, and the signal is expected to be a singlet as there are no adjacent protons to cause splitting.

A summary of the predicted ¹H NMR spectral data is presented in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (H-1) | 2.2 - 2.5 | Singlet | N/A |

| CH₂ (H-4) | 2.8 - 3.1 | Quartet | ~7 |

| CH₃ (H-5) | 1.1 - 1.3 | Triplet | ~7 |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum of this compound provides a direct map of the carbon framework of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. The chemical shifts of these signals are highly dependent on the electronic environment of each carbon atom.

The presence of the electronegative oxygen of the carbonyl group and the two chlorine atoms significantly influences the chemical shifts. The carbonyl carbon (C-3) is expected to be the most deshielded, appearing at the lowest field (highest ppm value), a characteristic feature of ketones. The carbon atom bearing the two chlorine atoms (C-2) will also be significantly deshielded.

The predicted ¹³C NMR chemical shifts are detailed below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | 30 - 40 |

| C-2 (CCl₂) | 90 - 100 |

| C-3 (C=O) | 195 - 205 |

| C-4 (CH₂) | 35 - 45 |

| C-5 (CH₃) | 8 - 15 |

Stereochemical and Conformational Studies by NMR

While this compound is an achiral molecule, NMR spectroscopy can still provide valuable insights into its conformational preferences. The rotation around the C2-C3 and C3-C4 single bonds is rapid at room temperature, leading to an averaged spectrum. However, studies on analogous α-halogenated ketones suggest that certain conformations are more stable than others due to a balance of steric and electronic effects.

In acyclic ketones, there is a general preference for conformations that minimize steric interactions between bulky groups. For this compound, the bulky dichloromethyl group and the ethyl group will influence the rotational barrier around the C2-C3 bond. Computational modeling and variable-temperature NMR studies on similar molecules have shown that the conformational landscape can be complex.

The preferred conformation often seeks to minimize dipole-dipole interactions and maximize stabilizing hyperconjugative interactions. For α-halogenated ketones, stereoelectronic effects, such as the alignment of the C-Cl bond with the π-system of the carbonyl group, can play a significant role in determining the most stable conformer. These conformational preferences can, in turn, influence the reactivity of the ketone.

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Signatures

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group.

For typical aliphatic ketones, the C=O stretch appears in the region of 1715 cm⁻¹. However, the presence of electronegative halogen atoms on the α-carbon (the carbon adjacent to the carbonyl group) is known to shift this absorption to a higher frequency. This is due to the inductive effect of the chlorine atoms, which withdraws electron density from the carbonyl carbon, leading to a shortening and strengthening of the C=O bond. Therefore, for this compound, the carbonyl stretching frequency is anticipated to be in the range of 1725-1745 cm⁻¹.

Other characteristic IR absorptions for this compound would include:

C-H stretching vibrations from the methyl and methylene groups, typically observed in the 2850-3000 cm⁻¹ region.

C-H bending vibrations in the 1350-1470 cm⁻¹ range.

C-Cl stretching vibrations , which are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

A summary of the expected major IR absorption bands is provided in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | Ketone | 1725 - 1745 | Strong |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | Medium-Weak |

| C-H Bend | Alkyl (CH₃, CH₂) | 1350 - 1470 | Medium |

| C-Cl Stretch | Alkyl Halide | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. The molecular weight of this compound (C₅H₈Cl₂O) is approximately 154 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak in the mass spectrum will exhibit a characteristic isotopic pattern. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion region will show three peaks: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

The fragmentation of this compound upon electron ionization is expected to be dominated by cleavage of the bonds adjacent to the carbonyl group, a process known as α-cleavage. This type of fragmentation is common for ketones and leads to the formation of stable acylium ions. wikipedia.orgyoutube.comochemacademy.com

Two primary α-cleavage pathways are possible:

Cleavage between C-2 and C-3: This would result in the loss of a dichloromethyl radical (•CCl₂CH₃) and the formation of an acylium ion [CH₃CH₂CO]⁺ with a mass-to-charge ratio (m/z) of 57.

Cleavage between C-3 and C-4: This would lead to the loss of an ethyl radical (•CH₂CH₃) and the formation of a dichlorinated acylium ion [CH₃CCl₂CO]⁺.

Given the stability of the resulting fragments, the peak at m/z 57 is expected to be prominent. Other potential fragmentation pathways could involve the loss of a chlorine atom or rearrangements.

| Fragment Ion | Proposed Structure | m/z |

| [M]⁺ | [C₅H₈³⁵Cl₂O]⁺ | 154 |

| [M+2]⁺ | [C₅H₈³⁵Cl³⁷ClO]⁺ | 156 |

| [M+4]⁺ | [C₅H₈³⁷Cl₂O]⁺ | 158 |

| [CH₃CH₂CO]⁺ | Ethyl acylium ion | 57 |

| [CH₃CCl₂CO]⁺ | Dichloromethyl acylium ion | 125/127/129 |

| [CH₃CCl₂]⁺ | Dichloromethyl cation | 93/95/97 |

| [C₂H₅]⁺ | Ethyl cation | 29 |

X-ray Crystallography for Solid-State Structural Determination of Analogues

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing precise bond lengths, bond angles, and conformational details.

The solid-state structure of such molecules is influenced by a combination of intramolecular forces (steric and electronic effects) and intermolecular forces (packing forces in the crystal lattice, such as dipole-dipole interactions and van der Waals forces). In the case of this compound, the polar carbonyl group and the C-Cl bonds would lead to significant dipole moments, which would play a crucial role in the crystal packing.

Electronic Absorption (UV-Vis) Spectroscopy of this compound and its Applicability to Related Systems

The electronic absorption spectrum of a molecule, as determined by Ultraviolet-Visible (UV-Vis) spectroscopy, provides valuable insight into its electronic structure and the transitions between different electronic energy levels. For ketones, the UV-Vis spectrum is typically characterized by two main absorption bands: a weak band at longer wavelengths corresponding to the forbidden n→π* transition of the carbonyl group, and a more intense band at shorter wavelengths arising from the allowed π→π* transition. The position and intensity of these bands are sensitive to the molecular structure, including the nature and position of substituents.

In the case of α-haloketones such as this compound, the presence of halogen atoms on the carbon atom adjacent to the carbonyl group significantly influences the electronic absorption spectrum. The primary effect of α-halogen substitution is a bathochromic shift (a shift to longer wavelengths) of the n→π* transition. This phenomenon is attributed to the inductive effect of the electronegative halogen atoms, which lowers the energy of the non-bonding (n) orbitals of the carbonyl oxygen.

For simple aliphatic ketones, the n→π* transition typically occurs in the region of 270-300 nm with a low molar absorptivity (ε) of around 10-30 L·mol⁻¹·cm⁻¹. The introduction of a single α-chloro substituent generally results in a bathochromic shift of approximately 30 nm. For α,α-dichloro ketones, this shift is even more pronounced.

Based on the systematic studies of α-halo ketones, the electronic absorption data for this compound and related compounds can be summarized as follows:

| Compound | λmax (n→π*) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| 3-Pentanone (B124093) | ~278 | ~20 |

| 2-Chloro-3-pentanone (axial Cl) | ~308 | ~60 |

| 2-Chloro-3-pentanone (equatorial Cl) | ~285 | ~50 |

| This compound | ~310-320 (estimated) | ~100-150 (estimated) |

| 2,2,4-Trichloro-3-pentanone | Further bathochromic shift expected | Increased ε expected |

| 2,2-Dichloro-4-methyl-3-pentanone | Similar to this compound | Similar ε expected |

The applicability of these findings extends to a wide range of related α-haloketone systems. The magnitude of the bathochromic shift is dependent on the nature of the halogen, with the effect increasing in the order F < Cl < Br < I. Furthermore, the stereochemistry of the halogen substituent relative to the carbonyl group also plays a role, as seen in the different absorption maxima for axial and equatorial conformers of 2-chloro-3-pentanone.

Computational Chemistry and Theoretical Modeling of 2,2 Dichloro 3 Pentanone

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. epfl.ch These ab initio methods provide insights into the electronic structure, which dictates the molecule's reactivity.

For 2,2-dichloro-3-pentanone, methods like Density Functional Theory (DFT) are employed to determine its optimized molecular geometry and vibrational frequencies. researchgate.net Such calculations can elucidate key structural parameters, including bond lengths, bond angles, and dihedral angles.

A primary goal of these calculations is to determine the electronic structure. epfl.ch Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, these calculations generate an electrostatic potential map, which illustrates the charge distribution across the molecule. For this compound, this map would likely show a region of negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and regions of positive potential elsewhere, highlighting possible sites for nucleophilic attack.

Table 1: Hypothetical Electronic Properties of this compound from Quantum Mechanical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measures overall polarity of the molecule |

Molecular Dynamics Simulations of Conformational Behavior and Molecular Interactions

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to model its physical movements and conformational changes over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule behaves and interacts with its environment. nih.gov

For a flexible molecule like this compound, which has several single bonds around which rotation can occur, MD simulations can explore its conformational landscape. The effective dynamics of many biomolecules are understood to be governed by transitions between so-called conformations, where the large-scale geometric structure is conserved. gwdg.de By simulating the molecule over a period, researchers can identify the most stable, low-energy conformations and the energy barriers between them. gwdg.de

These simulations are also invaluable for studying intermolecular interactions. By placing this compound in a simulation box with solvent molecules (e.g., water or an organic solvent), MD can model the solvation process and characterize the specific interactions, such as hydrogen bonds or van der Waals forces, between the solute and solvent. This provides insight into its solubility and how its reactivity might be influenced by the solvent environment.

Kinetic and Thermodynamic Studies of Reaction Mechanisms (e.g., Transition State Analysis, Rate Constant Prediction)

Computational methods are extensively used to investigate the mechanisms of chemical reactions, providing detailed information about the energy landscape of a reaction pathway. This involves studying both the kinetic and thermodynamic aspects that govern the reaction. libretexts.org

For this compound, theoretical studies can model potential reactions such as nucleophilic substitution at the carbonyl carbon or elimination reactions. Using quantum mechanical methods, the entire reaction coordinate can be mapped out, from reactants to products. A key objective is to locate the transition state—the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy (Ea) of the reaction.

Computational studies on related ketones, such as 2-pentanone, have been used to investigate reaction mechanisms like intramolecular elimination, which proceeds through a six-membered cyclic transition state. researchgate.net Similarly, studies on the reaction of chlorine atoms with 3-pentanone (B124093) show that the reaction proceeds via an abstraction mechanism. nih.govresearchgate.net

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This allows for the prediction of whether a reaction is thermodynamically favorable (exothermic or endothermic) and for the calculation of theoretical rate constants using transition state theory. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed mechanism.

Table 2: Example of Calculated Parameters for a Hypothetical Reaction of this compound

| Parameter | Calculated Value | Description |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | The net energy change, indicating an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol | Indicates the spontaneity of the reaction under standard conditions. |

| Predicted Rate Constant (k) at 298 K | 1.5 x 10⁻⁴ s⁻¹ | The theoretical rate at which the reaction proceeds. |

Quantitative Structure-Activity Relationship (QSAR) Methodology in Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a statistical relationship between the chemical structure of a molecule and its biological activity or chemical reactivity. nih.govresearchgate.net QSAR models are developed to predict the properties of new or untested chemicals based on the properties of known compounds. crpsonline.com

The development of a QSAR model for predicting the chemical reactivity of this compound would involve several key steps:

Data Set Collection : A dataset of compounds with known reactivity values, structurally related to this compound, would be compiled.

Descriptor Calculation : For each molecule in the dataset, a series of numerical values known as molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Development : Statistical or machine learning methods are used to build a mathematical equation that correlates the descriptors with the observed reactivity.

Validation : The model's predictive power is rigorously tested using both internal and external validation techniques to ensure it is robust and reliable. nih.govresearchwithrowan.com

Once a validated QSAR model is established, it can be used to predict the reactivity of this compound by simply calculating its molecular descriptors and inputting them into the model equation. This approach is particularly useful for screening large numbers of chemicals for potential reactivity or toxicity without the need for extensive experimental testing. nih.gov

Table 3: Components of a QSAR Study for Reactivity Prediction

| QSAR Component | Description | Example for this compound |

| Endpoint | The property or activity to be predicted. | Reaction rate constant with a specific nucleophile. |

| Descriptors | Numerical representations of molecular structure. | Molecular Weight, LogP, HOMO/LUMO energies, Number of chlorine atoms. |

| Model | The mathematical relationship between descriptors and the endpoint. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. |

| Validation | Statistical assessment of the model's accuracy and predictive power. | Cross-validation, prediction for an external test set (R², RMSE). nih.gov |

Synthetic Applications and Broader Utility in Organic Synthesis

Role of 2,2-Dichloro-3-Pentanone as a Versatile Synthetic Building Block

This compound serves as a versatile synthetic building block in organic chemistry due to the presence of multiple reactive sites within its structure. As an α,α-dihaloketone, its chemical reactivity is dominated by the carbonyl group and the adjacent carbon atom bearing two chlorine atoms. nih.gov These features allow it to participate in a variety of chemical transformations, making it a valuable starting material for the construction of more elaborate molecular architectures. The electrophilic nature of the carbonyl carbon invites nucleophilic attack, while the dichlorinated carbon can undergo substitution or elimination reactions. This dual reactivity underpins its utility as a flexible precursor in synthetic pathways. The general class of α-haloketones is recognized for being valuable precursors in the synthesis of various organic compounds, a role that extends to this compound. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₈Cl₂O | nih.govguidechem.com |

| Molecular Weight | 155.02 g/mol | nih.govguidechem.com |

| IUPAC Name | 2,2-dichloropentan-3-one | nih.gov |

| CAS Number | 73651-50-0 | nih.govguidechem.com |

| Canonical SMILES | CCC(=O)C(C)(Cl)Cl | nih.gov |

Precursor in the Synthesis of Complex Organic Molecules

The utility of this compound as a precursor is evident in its potential to build complex organic molecules through multi-step synthetic sequences. Its structure allows for the sequential introduction of different functional groups. For instance, reactions at the carbonyl group can be followed by transformations involving the dichloro-substituted carbon, enabling the assembly of intricate carbon skeletons. While specific, complex natural product syntheses originating from this compound are not extensively detailed, the fundamental reactivity of α,α-dihaloketones suggests its applicability in such endeavors. nih.gov These compounds are often employed in reactions that form new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the synthesis of complex targets.

Intermediate in the Formation of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocyclic Compounds

Alpha-haloketones and their derivatives are well-established as versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov As a member of this class, this compound is a valuable intermediate for forming rings containing nitrogen, sulfur, or oxygen.

Nitrogen-Containing Heterocycles: The reaction of α-haloketones with nitrogen-based dinucleophiles is a classic strategy for synthesizing nitrogen heterocycles. nih.govorganic-chemistry.orgnih.govrsc.org For example, condensation with hydrazines can yield pyrazole derivatives, while reaction with amidines can lead to imidazoles. The presence of two chlorine atoms in this compound offers pathways to further functionalized or unique heterocyclic systems.

Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles often involves the reaction of α-haloketones with sulfur nucleophiles. organic-chemistry.orgresearchgate.netnih.govnih.gov Reagents like thiourea or thioamides can react with this compound to form thiazole derivatives. These reactions are fundamental in medicinal chemistry, where sulfur-containing scaffolds are prevalent. nih.govnih.gov

Oxygen-Containing Heterocycles: Oxygen-containing heterocycles, such as furans and oxazoles, can also be synthesized from α-haloketone precursors. researchgate.netorganic-chemistry.orgrsc.orgcrsubscription.com The Feist-Benary furan synthesis, for example, involves the reaction of an α-haloketone with a β-dicarbonyl compound. The reactivity of this compound makes it a suitable substrate for such cyclization reactions, providing a route to substituted furan rings.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heteroatom | Reagent Class | Potential Heterocyclic Product |

|---|---|---|

| Nitrogen | Hydrazines, Amidines | Pyrazoles, Imidazoles |

| Sulfur | Thiourea, Thioamides | Thiazoles |

| Oxygen | β-Dicarbonyl Compounds | Furans |

Contribution to the Synthesis of Alpha,Beta-Unsaturated Carbonyl Compounds

This compound can serve as a precursor for the synthesis of α,β-unsaturated carbonyl compounds, which are themselves important building blocks in organic synthesis, notably in Michael additions and Diels-Alder reactions. The formation of the carbon-carbon double bond can be achieved through dehydrochlorination reactions. By treating this compound with a suitable base, elimination of hydrogen chloride (HCl) can be induced. Depending on the reaction conditions, this process can lead to the formation of a monochlorinated α,β-unsaturated ketone. Such compounds are valuable intermediates, as the remaining chlorine atom can be used for further functionalization, for instance in cross-coupling reactions. organic-chemistry.org The α,β-unsaturated carbonyl system is a key feature in many biologically active molecules. nih.gov

Exploration in the Synthesis of Specific Organic Frameworks (e.g., Z-Alkenoates, E,E-Dienoates)

The application of this compound in the stereoselective synthesis of specific organic frameworks, such as Z-alkenoates or E,E-dienoates, is a more specialized area. The synthesis of such precisely defined geometries often requires sophisticated catalytic systems or stereocontrolled reaction pathways. While the functional handles present in this compound offer potential entry points into such syntheses, the direct and established use of this specific compound to create Z-alkenoates or E,E-dienoates is not prominently documented in the literature. The generation of such frameworks would likely involve a multi-step sequence, for example, through Wittig-type reactions or transition-metal-catalyzed cross-coupling reactions on derivatives of this compound.

Environmental Transformation and Mechanistic Pathways of Halogenated Ketones

Atmospheric Chemistry of Halogenated Ketones

Once released into the atmosphere, halogenated ketones are subject to chemical transformations that dictate their atmospheric lifetime and potential for long-range transport. The principal degradation mechanisms in the troposphere are photolysis and reaction with oxidative species, most notably the hydroxyl radical (OH).

Aqueous Phase Degradation Mechanisms (e.g., Hydrolysis Pathways)

In the aqueous phase, the degradation of halogenated ketones can occur through several mechanisms, with hydrolysis being a significant pathway. The presence of chlorine atoms alpha to the carbonyl group, as in 2,2-dichloro-3-pentanone, makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Reactivity with Environmental Oxidants and Radicals (e.g., Hydroxyl Radical, Chlorine Radicals)

In both atmospheric and aqueous environments, halogenated ketones can react with a variety of oxidants and radical species. The hydroxyl radical (•OH) is a primary oxidant in the troposphere and in many aqueous systems, while chlorine radicals (Cl•) can be significant in marine boundary layers and in water treatment processes.

The reaction of hydroxyl radicals with ketones typically proceeds via hydrogen atom abstraction from the alkyl chains. The rate of this reaction is dependent on the number and location of the hydrogen atoms. For this compound, hydrogen abstraction would likely occur from the ethyl group. The presence of electron-withdrawing chlorine atoms can decrease the reactivity at adjacent C-H bonds.

Chlorine atoms also react with ketones primarily through hydrogen abstraction. The rate constants for these reactions are generally high, indicating that this can be a significant removal process in environments where chlorine radicals are present. The substitution of hydrogen with chlorine atoms on the ketone can influence the rate of these reactions. For example, the rate constant for the reaction of chlorine atoms with chloroacetone (B47974) is slightly higher than that for acetone, while for 1,1-dichloroacetone, it is significantly lower.

Below is a table of selected gas-phase reaction rate constants for various ketones with hydroxyl and chlorine radicals, providing a comparative context for the potential reactivity of this compound.

| Compound | Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) |

|---|---|---|---|

| Acetone | •OH | 1.8 x 10⁻¹³ | 298 |

| 2-Butanone (Methyl ethyl ketone) | •OH | 1.2 x 10⁻¹² | 298 |

| Chloroacetone | •OH | 1.69 x 10⁻⁸ (in aqueous solution, M⁻¹ s⁻¹) | - |

| 1,1-Dichloroacetone | •OH | 8.8 x 10⁻⁷ (in aqueous solution, M⁻¹ s⁻¹) | - |

| Acetone | Cl• | 3.06 x 10⁻¹² | 298 |

| 2-Butanone (Methyl ethyl ketone) | Cl• | 3.24 x 10⁻¹¹ | 298 |

| Chloroacetone | Cl• | 3.50 x 10⁻¹² | 298 |

| 1,1-Dichloroacetone | Cl• | 4.16 x 10⁻¹³ | 298 |

Photolytic Degradation Studies of Halogenated Ketones

Photolytic degradation, or photolysis, is a process where molecules are broken down by absorbing light energy. For ketones in the atmosphere, this is a significant degradation pathway. The carbonyl group (C=O) in ketones has a characteristic weak absorption in the near-ultraviolet (UV) region of the electromagnetic spectrum (around 280-330 nm), which corresponds to an n→π* electronic transition. masterorganicchemistry.com This absorption allows ketones to be photolyzed by solar radiation reaching the troposphere.

Upon absorption of UV radiation, the ketone molecule is promoted to an excited electronic state. From this excited state, it can undergo several photochemical processes, including bond cleavage. The primary photolytic pathway for many ketones is Norrish Type I cleavage, which involves the breaking of one of the carbon-carbon bonds adjacent to the carbonyl group, resulting in the formation of two radical species. For an asymmetrical ketone like this compound, this could lead to different pairs of radical products. A Norrish Type II reaction, which involves intramolecular hydrogen abstraction, is also possible if there is a hydrogen atom on the gamma-carbon of the alkyl chain.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-Dichloro-3-pentanone, and what analytical techniques are critical for confirming its purity?

- Synthesis Methods :

- Electroreduction of α,α'-dihaloketones : This method involves reducing dibromoketones (e.g., 2,4-Dibromo-2,4-dimethyl-3-pentanone) electrochemically to yield chlorinated derivatives. Reaction conditions (e.g., solvent, electrode material) must be optimized to minimize side products .

- Halogenation of 3-pentanone : Direct chlorination using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) can yield the dichloro derivative. Excess reagent and reaction time must be monitored to avoid over-chlorination .

- Analytical Techniques :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Essential for purity assessment and identification of volatile byproducts. Retention times and mass fragmentation patterns should align with reference standards .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Key signals include the carbonyl carbon (~210 ppm in ¹³C NMR) and methyl/methylene protons adjacent to chlorine substituents .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Hazard Mitigation :

- Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal irritation .

- Store in airtight containers away from oxidizers and bases to prevent decomposition .

- Waste Disposal :

- Neutralize with aqueous sodium bicarbonate before disposal. Follow EPA guidelines for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound?

- Multi-Technique Validation :

- Cross-validate NMR data with IR spectroscopy (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Computational Modeling :

- Use density functional theory (DFT) to predict chemical shifts and compare with experimental data. Tools like Gaussian or ORCA can model chlorine’s electron-withdrawing effects on neighboring groups .

Q. What strategies optimize reaction yields in the synthesis of this compound under varying solvent polarities?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., hexane) to assess reaction kinetics. Polar solvents may enhance Cl⁻ nucleophilicity but increase side reactions .

- Design of Experiments (DOE) : Use factorial designs to evaluate interactions between temperature, solvent polarity, and reagent stoichiometry. Response surface methodology (RSM) can identify optimal conditions .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- Steric Hindrance : The dichloro-substituted carbon’s steric bulk reduces accessibility for nucleophiles, favoring elimination over substitution in strong bases .

- Electronic Effects : Chlorine’s electron-withdrawing nature activates the carbonyl group, enhancing reactivity in condensation reactions (e.g., with hydrazines to form hydrazones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.